molecular formula C12H15BrN2 B13928301 6-Bromo-3-ethyl-1-isopropyl-1H-indazole

6-Bromo-3-ethyl-1-isopropyl-1H-indazole

Cat. No.: B13928301
M. Wt: 267.16 g/mol
InChI Key: LSMKLWCHTFYBER-UHFFFAOYSA-N
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Description

6-Bromo-3-ethyl-1-isopropyl-1H-indazole is a substituted indazole derivative characterized by a bromine atom at the 6-position, an ethyl group at the 3-position, and an isopropyl group at the 1-position of the indazole core. The molecular formula is C₁₂H₁₅BrN₂, with a molecular weight of 275.17 g/mol. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, enabling participation in cross-coupling reactions and serving as a scaffold for bioactive molecules.

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

6-bromo-3-ethyl-1-propan-2-ylindazole

InChI

InChI=1S/C12H15BrN2/c1-4-11-10-6-5-9(13)7-12(10)15(14-11)8(2)3/h5-8H,4H2,1-3H3

InChI Key

LSMKLWCHTFYBER-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)Br)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethyl-1-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-ethyl-1-isopropyl-1H-indazole with bromine in the presence of a suitable solvent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethyl-1-isopropyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

6-Bromo-3-ethyl-1-isopropyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethyl-1-isopropyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of 6-Bromo-3-ethyl-1-isopropyl-1H-indazole and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-3-ethyl-1-isopropyl-1H-indazole 6-Br, 3-ethyl, 1-isopropyl C₁₂H₁₅BrN₂ 275.17 High steric hindrance; drug discovery intermediate
6-Bromo-3-ethyl-1H-indazole 6-Br, 3-ethyl, 1-H C₉H₉BrN₂ 225.09 Discontinued; used in medicinal chemistry research
6-Bromo-3-butyl-1H-indazole 6-Br, 3-butyl, 1-H C₁₁H₁₃BrN₂ 253.14 Longer alkyl chain; altered lipophilicity
6-Bromo-3-isopropyl-1H-indazole 6-Br, 3-isopropyl, 1-H C₁₀H₁₂BrN₂ 239.12 Synthesized via hydrazine hydrate (54% yield)
3-Bromo-6-fluoro-1H-indazole 3-Br, 6-F, 1-H C₇H₄BrFN₂ 215.03 Fluorine enhances electronegativity; drug design
6-Bromo-1-methyl-1H-indazol-3-amine 6-Br, 1-methyl, 3-NH₂ C₈H₈BrN₃ 226.08 Amine group enables nucleophilic reactions

Key Differences and Implications

  • Ethyl vs. Butyl/Isopropyl at Position 3: The ethyl group (C₂) in the target compound offers intermediate lipophilicity compared to the butyl (C₄, ) and isopropyl (branched C₃, ) groups, affecting solubility and membrane permeability.
  • Functional Group Reactivity :

    • The bromine at position 6 enables Suzuki-Miyaura cross-coupling reactions, common in drug synthesis. This is shared with , and , but absent in , which has bromine at position 3.
    • The amine group in enhances reactivity in nucleophilic substitutions, unlike the ethyl or alkyl groups in other compounds.
  • In contrast, the target compound’s isopropyl group at position 1 may require alternative strategies to avoid steric challenges.

Notes on Structural Characterization

The SHELX software suite (e.g., SHELXL , SHELXT ) is widely used for crystallographic refinement of small molecules, including indazole derivatives.

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